molecular formula C40H80O4Sn B14319227 Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane CAS No. 111736-39-1

Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane

Cat. No.: B14319227
CAS No.: 111736-39-1
M. Wt: 743.8 g/mol
InChI Key: DSTSUCZLXMPGKD-UHFFFAOYSA-L
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Description

Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane: is an organotin compound characterized by the presence of two dodecanoyloxy groups and two 2-ethylhexyl groups attached to a central tin atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

SnCl4+2C12H24O2+2C8H18OSn(C12H23O2)2(C8H17O)2+4HCl\text{SnCl}_4 + 2 \text{C}_{12}\text{H}_{24}\text{O}_2 + 2 \text{C}_8\text{H}_{18}\text{O} \rightarrow \text{Sn}(\text{C}_{12}\text{H}_{23}\text{O}_2)_2(\text{C}_8\text{H}_{17}\text{O})_2 + 4 \text{HCl} SnCl4​+2C12​H24​O2​+2C8​H18​O→Sn(C12​H23​O2​)2​(C8​H17​O)2​+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The dodecanoyloxy and 2-ethylhexyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Tin oxides and corresponding carboxylic acids.

    Reduction: Lower oxidation state tin compounds.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent

Medicine: Research is ongoing to explore the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.

Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps prevent degradation of the polymer during processing and extends the lifespan of the final product.

Mechanism of Action

The mechanism of action of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby preventing the normal function of the enzyme.

Comparison with Similar Compounds

    Dioctyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.

    Dibutyltin dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.

    Tributyltin oxide: Known for its antifouling properties in marine paints.

Uniqueness: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is unique due to its specific combination of dodecanoyloxy and 2-ethylhexyl groups, which confer distinct chemical and physical properties. Its ability to act as both a catalyst and a stabilizer, along with its potential biological applications, sets it apart from other organotin compounds.

Properties

CAS No.

111736-39-1

Molecular Formula

C40H80O4Sn

Molecular Weight

743.8 g/mol

IUPAC Name

[dodecanoyloxy-bis(2-ethylhexyl)stannyl] dodecanoate

InChI

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-4-6-7-8(3)5-2;/h2*2-11H2,1H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;;;;+2/p-2

InChI Key

DSTSUCZLXMPGKD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CC(CC)CCCC)(CC(CC)CCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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